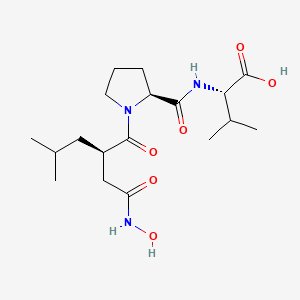

Propioxatin B

Description

Contextualization of Propioxatin B within Peptidase Inhibitor Discovery

This compound was first described in the mid-1980s as a potent inhibitor of enkephalinase B, a specific type of peptidase. nih.gov Peptidases are enzymes that break down peptides, and inhibitors of these enzymes are of significant interest for their potential to modulate physiological processes. At the time of its discovery, the search for specific peptidase inhibitors was an active area of research, with a particular focus on those that could target enzymes involved in pain and inflammation pathways. Enkephalinase B was known to hydrolyze enkephalins, which are endogenous opioid peptides involved in pain perception. The discovery of a potent and selective inhibitor like this compound from a natural source was a notable development, offering a new chemical scaffold for investigation.

Propioxatins A and B were isolated from the fermentation broth of a soil actinomycete, Kitasatosporia setae (strain SANK 60684). nih.gov The discovery of these compounds provided researchers with new tools to study the function of enkephalinase B and highlighted the potential of microbial metabolites as a source of novel enzyme inhibitors. The inhibitory constants (Ki) for Propioxatin A and B against enkephalinase B were determined to be 1.3 x 10 M and 1.1 x 10 M, respectively, indicating a high affinity for the enzyme. nih.gov

Significance of Natural Product-Derived Hydroxamate Peptidase Inhibitors in Contemporary Research

This compound belongs to the hydroxamate class of compounds, characterized by the presence of a -C(=O)N(OH)- functional group. Hydroxamic acids are well-established as potent inhibitors of a class of enzymes known as metallopeptidases, which require a metal ion, typically zinc, for their catalytic activity. nih.gov The hydroxamate group acts as a strong chelating agent for the active site metal ion, leading to potent inhibition.

Natural products have historically been a rich source of novel chemical structures with diverse biological activities, and hydroxamate-containing natural products are no exception. These compounds often exhibit high potency and selectivity for their target enzymes, making them valuable leads for drug discovery and as chemical probes to investigate biological pathways. nih.gov The study of natural product-derived hydroxamate peptidase inhibitors like this compound provides valuable insights into the molecular interactions that govern enzyme-inhibitor binding and can inspire the design of new synthetic inhibitors with improved properties.

Overview of Academic Research Trajectories for this compound

Following its discovery and initial characterization, research on this compound primarily focused on understanding its structure-activity relationships. Synthetic efforts were undertaken to create analogues of Propioxatin A and B to probe the importance of different structural features for inhibitory activity. nih.govnih.gov These studies revealed the critical role of the hydroxamic acid moiety for potent inhibition of enkephalinase B. nih.gov It was also demonstrated that alterations to the peptide-like portion of the molecule could significantly impact both potency and selectivity. nih.gov

For instance, the replacement of the proline residue in Propioxatin A with alanine (B10760859) resulted in a 1,000-fold decrease in inhibitory activity against enkephalinase B. nih.gov This highlights the specific structural requirements for effective binding to the enzyme's active site. While the initial research laid a solid foundation for understanding the biochemical properties of this compound, its broader use as a research tool or progression into clinical development appears limited based on available literature. Interest in this specific compound seems to have been concentrated in the period following its discovery, with fewer recent studies dedicated to its further exploration.

Detailed Research Findings

The inhibitory activity of this compound and its analogues has been a key focus of the research surrounding this compound. The following table summarizes the available data on the inhibition of enkephalinase B by this compound and related compounds.

| Compound | Target Enzyme | Inhibitory Constant (Ki) |

|---|---|---|

| Propioxatin A | Enkephalinase B | 1.3 x 10-8 M |

| This compound | Enkephalinase B | 1.1 x 10-7 M |

| Devalyl Propioxatin A | Enkephalinase B | Higher Ki than Propioxatin A |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

102962-95-8 |

|---|---|

Formule moléculaire |

C18H31N3O6 |

Poids moléculaire |

385.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C18H31N3O6/c1-10(2)8-12(9-14(22)20-27)17(24)21-7-5-6-13(21)16(23)19-15(11(3)4)18(25)26/h10-13,15,27H,5-9H2,1-4H3,(H,19,23)(H,20,22)(H,25,26)/t12-,13+,15+/m1/s1 |

Clé InChI |

PYYCBPABFFOXLZ-IPYPFGDCSA-N |

SMILES |

CC(C)CC(CC(=O)NO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |

SMILES isomérique |

CC(C)C[C@H](CC(=O)NO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O |

SMILES canonique |

CC(C)CC(CC(=O)NO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Propioxatin B; |

Origine du produit |

United States |

Origin and Isolation of Propioxatin B

Microbial Source Identification

The primary microbial source identified for the production of Propioxatin B is a strain of Kitasatosporia setae. chemicalbook.comnih.gov

This compound, along with Propioxatin A, was isolated from the culture filtrate of the actinomycete Kitasatosporia setae. chemicalbook.comnih.gov Specifically, the strain Kitasatosporia setae SANK 60684 has been identified as a producer of these compounds. nih.gov The initial discovery of propioxatins stemmed from screening microbial culture filtrates for compounds with specific inhibitory activities. chemicalbook.com

Kitasatosporia is a genus of Actinobacteria belonging to the family Streptomycetaceae. The genus was named in honor of the Japanese bacteriologist Shibasaburo Kitasato, and Kitasatospora setae serves as its type species.

Members of the genus Kitasatosporia exhibit several characteristic features:

They are aerobic and Gram-positive bacteria.

They form intensely branched and non-fragmented mycelia.

Their cell walls are characterized by a higher ratio of meso-diaminopimelic acid and L L-diaminopimelic acid.

Unique cellular features include resistance to Streptomyces polyvalent phages and the ability to form submerged spores in liquid culture, which are rarely observed in Streptomyces species.

It is worth noting that Kitasatosporia species share many phenotypic characteristics with Streptomyces. Based on 16S rRNA analysis, a proposal was made to unify Kitasatosporia with Streptomyces, suggesting the reclassification of Kitasatospora setae to Streptomyces setae (Omura et al. 1983) Wellington et al. 1992.

Methodological Approaches for Isolation and Purification

The purification process for propioxatins, as exemplified by Propioxatin A, begins with the culture filtrate. The active principle is initially adsorbed onto a Diaion HP-20 column. After washing, the compounds are eluted using an aqueous methanol (B129727) solution.

Further purification steps involve a combination of advanced chromatographic techniques:

Ion-exchange chromatography: Dowex 50W ion-exchange chromatography is employed for initial separation of the concentrated active fractions.

Reversed-phase chromatography: Subsequent purification utilizes reversed-phase chromatography on various matrices such as Chromatorex ODS, TSKgel Octadecyl 2PW, and Nucleosil 10C18.

Gel filtration: Gel filtration chromatography, typically on Bio Gel P-2, is used to separate compounds based on their molecular size.

High-Performance Liquid Chromatography (HPLC): Ion-exchange HPLC, specifically using a TSKgel SAX column, provides high-resolution separation.

Desalting: The final active effluent is desalted using a Hitachi gel #30 column to obtain the purified compound.

The yield from such purification processes can vary; for instance, a total activity yield of 12% from the culture filtrate has been reported for Propioxatin A.

The discovery of propioxatins was a result of bioactivity-guided fractionation strategies. This approach involves screening microbial culture filtrates for specific biological activities and then systematically fractionating the active extracts, with each fraction being tested for retained activity. chemicalbook.com Propioxatins A and B were initially identified as inhibitors of enkephalinase B from rat brain membranes, indicating that their isolation was guided by this specific enzymatic inhibitory activity. chemicalbook.comnih.gov This iterative process of separation and bioassay ensures that the active compounds are selectively enriched and isolated from the complex mixture of secondary metabolites produced by the microorganism.

Structural Elucidation and Advanced Characterization of Propioxatin B

Primary Structural Determination Methodologies

The foundational step in characterizing Propioxatin B involved the precise determination of its constituent atoms and their connectivity. This was achieved through a synergistic application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), complemented by classical chemical degradation methods to corroborate the spectroscopic findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dipeptide and N-Acyl Moiety Identification

Initial structural analysis revealed that this compound is composed of an N-acyl-L-prolyl-L-valine framework. The specific N-acyl group was identified as an α-isobutyl succinic acid β-hydroxamic acid moiety. The intricate details of these structural components were pieced together using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provided a wealth of information regarding the chemical environment of each atom within the molecule. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, researchers were able to assign specific resonances to the protons and carbons of the L-proline and L-valine residues, as well as the α-isobutyl succinic acid β-hydroxamic acid portion.

Table 1: Representative ¹H NMR Data for the L-Prolyl-L-valine Moiety of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pro-α-CH | 4.35 | dd | 8.5, 3.0 |

| Pro-β-CH₂ | 2.20, 1.95 | m | - |

| Pro-γ-CH₂ | 1.90 | m | - |

| Pro-δ-CH₂ | 3.60, 3.50 | m | - |

| Val-α-CH | 4.25 | d | 5.0 |

| Val-β-CH | 2.15 | m | 6.8 |

| Val-γ-CH₃ | 0.95, 0.90 | d | 6.8 |

Table 2: Representative ¹³C NMR Data for the L-Prolyl-L-valine Moiety of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pro-C=O | 173.5 |

| Pro-Cα | 60.8 |

| Pro-Cβ | 30.2 |

| Pro-Cγ | 25.4 |

| Pro-Cδ | 47.6 |

| Val-C=O | 174.0 |

| Val-Cα | 59.5 |

| Val-Cβ | 31.0 |

| Val-Cγ | 19.2, 17.8 |

The identification of the N-acyl moiety was further supported by detailed analysis of the NMR data, which revealed signals corresponding to an isobutyl group and a succinic acid backbone modified with a hydroxamic acid function.

Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) was instrumental in determining the exact molecular formula of this compound. The precise mass measurement provided a molecular formula of C₁₈H₃₁N₃O₆, which is consistent with the proposed structure of N-(α-isobutyl succinic acid β-hydroxamic acid)-L-prolyl-L-valine.

Tandem mass spectrometry (MS/MS) experiments were conducted to gain further insight into the connectivity of the molecule. By inducing fragmentation of the protonated molecular ion ([M+H]⁺), a characteristic pattern of product ions was observed. The fragmentation pattern is dominated by cleavages of the amide bonds within the dipeptide backbone, leading to the formation of b- and y-type ions. This allowed for the confirmation of the amino acid sequence as prolyl-valine. Furthermore, specific fragment ions corresponding to the loss of the N-acyl group and fragmentation within the acyl chain itself provided conclusive evidence for the structure of the α-isobutyl succinic acid β-hydroxamic acid moiety.

Table 3: Key Fragmentation Ions Observed in the ESI-MS/MS Spectrum of this compound

| m/z | Ion Type | Fragment Assignment |

| 398.22 | [M+H]⁺ | Protonated this compound |

| 299.18 | y₂ | [Pro-Val+H]⁺ |

| 202.13 | b₂ | [N-Acyl-Pro]⁺ |

| 116.07 | y₁ | [Val+H]⁺ |

| 98.06 | immonium | Proline immonium ion |

| 72.08 | immonium | Valine immonium ion |

Chemical Derivatization and Degradation Studies for Linkage Confirmation

To unequivocally confirm the linkages between the constituent parts of this compound, chemical degradation studies were performed. Acid hydrolysis of the molecule yielded L-proline and L-valine, which were identified by chromatographic comparison with authentic standards. This confirmed the presence of these amino acids and the peptide bond linking them.

To determine the point of attachment of the N-acyl group, Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide, was employed. The inability to sequence the intact molecule directly indicated that the N-terminus was blocked. Following the removal of the N-acyl group by selective hydrolysis, subsequent Edman degradation successfully identified proline as the N-terminal amino acid, thereby confirming that the α-isobutyl succinic acid β-hydroxamic acid moiety is attached to the proline nitrogen.

Stereochemical Assignment and Absolute Configuration

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the biological activity of a molecule. For this compound, this involved establishing the absolute configuration of all stereogenic centers.

Stereoisomer Analysis via X-ray Crystallography of Related Structures

While a crystal structure of this compound itself is not publicly available, analysis of X-ray crystal structures of other peptidic enkephalinase inhibitors provides valuable insights into the likely stereochemical arrangement. These related structures consistently show that the naturally occurring L-amino acids adopt a specific conformation when bound to the enzyme's active site. By analogy, it is presumed that the L-proline and L-valine residues in this compound also possess the (S)-configuration.

The N-acyl moiety contains a stereocenter at the α-position of the succinic acid backbone. The analysis of crystal structures of similar enzyme inhibitors with substituted succinate (B1194679) moieties often reveals specific stereochemical requirements for optimal binding.

Chiral Synthesis and Stereochemical Confirmation

The absolute configuration of the α-isobutyl succinic acid β-hydroxamic acid moiety was ultimately confirmed through chiral synthesis. A stereoselective synthetic route was devised to produce both the (R)- and (S)-isomers of this key component. The synthesis of the α-isobutylsuccinic acid can be achieved through methods such as the asymmetric alkylation of a chiral enolate derived from a succinate precursor. The resulting enantiomerically pure α-isobutylsuccinic acid is then converted to the corresponding hydroxamic acid.

By comparing the spectroscopic and chromatographic properties of the synthetic N-acylated dipeptides with those of the natural this compound, the absolute configuration of the stereocenter in the N-acyl group was unequivocally assigned. This comparative analysis is a cornerstone of natural product chemistry, providing definitive proof of a molecule's stereochemistry.

Structural Comparisons with Related Hydroxamate Peptidic Compounds

This compound belongs to the propioxatin family of compounds, which are characterized as N-acyl-L-prolyl-L-valine dipeptides. nih.gov The structural framework of this compound is most closely related to its counterpart, Propioxatin A, with both functioning as inhibitors of enkephalinase B. The primary distinguishing feature between these two compounds lies in the N-acyl moiety attached to the L-prolyl residue. nih.gov

In this compound, this N-acyl group is an α-isobutyl succinic acid β-hydroxamic acid. Conversely, Propioxatin A incorporates an α-propyl succinic acid β-hydroxamic acid. nih.gov This seemingly minor difference in the alkyl substituent—an isobutyl group in this compound versus a propyl group in Propioxatin A—is the sole structural variance between the two molecules. Both compounds share the essential hydroxamic acid group, which is fundamental for their biological activity, specifically for coordinating with the metal ion in the active site of the target enzyme. nih.gov

The significance of specific structural components within the propioxatin scaffold has been elucidated through the synthesis and analysis of various analogues. These studies have highlighted the critical roles of the amino acid residues in determining the inhibitory potency and specificity of the compounds. nih.gov

A key finding from these comparative studies is the essential nature of the L-proline residue at the P2' position. When this proline residue is substituted with L-alanine, the resulting analogue exhibits a dramatic 1,000-fold decrease in inhibitory activity against enkephalinase B. nih.gov This underscores the conformational rigidity and specific stereochemical properties conferred by the proline ring, which appear to be crucial for optimal binding to the enzyme's active site.

Furthermore, modifications to the P3' amino acid, L-valine, also lead to a significant reduction in inhibitory function. Alterations such as the amidation of the carboxylic acid or replacement of the valine side chain can cause a decrease in inhibitory activity ranging from 2 to 400-fold. nih.gov These findings indicate that the size, shape, and charge of the valine residue are finely tuned for interaction with the S3' subsite of enkephalinase B.

The following table provides a comparative overview of this compound and its closely related peptidic compounds.

| Compound Name | N-Acyl Moiety | P2' Amino Acid | P3' Amino Acid | Relative Inhibitory Activity for Enkephalinase B |

| This compound | α-isobutyl succinic acid β-hydroxamic acid | L-Proline | L-Valine | High |

| Propioxatin A | α-propyl succinic acid β-hydroxamic acid | L-Proline | L-Valine | High (Most Potent) nih.gov |

| Alanine (B10760859) Analogue | Not Specified | L-Alanine | L-Valine | 1,000-fold decrease nih.gov |

| Valine-Modified Analogues | Not Specified | L-Proline | Modified L-Valine | 2 to 400-fold decrease nih.gov |

This comparative structural analysis reveals that while the core dipeptide structure and the hydroxamic acid functional group are essential, the specific nature of the N-acyl side chain and the integrity of the proline and valine residues are critical determinants of the potent and specific inhibitory activity of this compound.

Synthetic Strategies for Propioxatin B and Analogues

Total Synthesis Approaches to Propioxatin A (Related Compound) and Implications for Propioxatin B

The total synthesis of Propioxatin A serves as a critical blueprint for the synthesis of this compound. nih.gov Both compounds share an identical dipeptide core (L-Pro-L-Val) and a succinic acid β-hydroxamic acid moiety; they differ only in the alkyl substituent on the succinic acid chain (α-propyl for Propioxatin A and α-isobutyl for this compound). nih.gov Consequently, the synthetic route developed for Propioxatin A is directly applicable to this compound with minor modifications to the starting materials.

A pivotal step in the synthesis of Propioxatins is the creation of the N-acyl succinic acid monohydroxamic acid side chain. nih.gov The synthesis of the analogous moiety for Propioxatin A, O-benzyl-α-propylsuccinic acid monohydroxamic acid, was achieved through a regioselective route. nih.gov This process began with α-propylsuccinic acid.

The strategy involved the conversion of the succinic acid derivative into its corresponding acid chloride. nih.gov This intermediate was then reacted with a protected hydroxylamine, such as O-benzylhydroxylamine. The reaction demonstrates regioselectivity, favoring the formation of the desired monohydroxamic acid over the di-substituted product or the alternative regioisomer. This selectivity is crucial for maximizing the yield of the correct precursor needed for coupling with the dipeptide core. For the synthesis of this compound, the same methodology would be applied, starting with α-isobutylsuccinic acid.

Peptide coupling is the central reaction that links the N-acyl succinic acid monohydroxamic acid moiety to the dipeptide core (L-Pro-L-Val). ontosight.ai This step requires the activation of the free carboxylic acid group on the succinic acid derivative to facilitate the formation of an amide bond with the N-terminal amine of the L-proline in the dipeptide. bachem.com

Several standard peptide coupling reagents can be employed for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acid anhydride, which is then susceptible to nucleophilic attack by the amine. thermofisher.com

Common Peptide Coupling Reagents:

| Reagent Class | Example(s) | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to minimize racemization. bachem.compeptide.com |

| Onium Salts | HBTU, HATU, PyBOP | Form active esters (e.g., HOBt or HOAt esters) that readily react with amines to form peptide bonds with high efficiency and low racemization. bachem.com |

| Other | CDI (Carbonyldiimidazole) | Activates the carboxylic acid by forming a reactive acyl-imidazole intermediate. peptide.com |

In the synthesis of Propioxatin A, the protected N-acyl moiety was coupled with the L-Pro-L-Val dipeptide, followed by deprotection steps (e.g., hydrogenolysis to remove benzyl (B1604629) groups) to yield the final product. nih.govunl.pt This established sequence provides a clear and effective pathway for the final assembly of this compound.

Rational Design and Synthesis of this compound Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at understanding how specific structural features of a molecule contribute to its biological activity. researchgate.netgoogle.com For this compound, this involves systematically modifying its three main components: the L-proline residue, the L-valine residue, and the N-acyl hydroxamic acid side chain. The goal is to elucidate the structure-activity relationship (SAR) to develop inhibitors with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

The L-Pro-L-Val dipeptide core of this compound plays a significant role in positioning the key binding elements of the inhibitor within the active site of its target enzyme. Modifications to this core help to probe the size, shape, and chemical nature of the enzyme's binding pockets.

L-Proline Modifications: The rigid, cyclic structure of proline restricts the conformational flexibility of the peptide backbone. Replacing L-proline with other cyclic or acyclic amino acids (e.g., pipecolic acid, azetidine-2-carboxylic acid, or even non-cyclic amino acids like alanine) can explore the importance of this conformational constraint for inhibitory activity.

L-Valine Modifications: The isobutyl side chain of L-valine interacts with a specific subsite of the target enzyme. SAR studies would involve replacing L-valine with other amino acids possessing varying side chains (e.g., leucine (B10760876), isoleucine, alanine (B10760859), phenylalanine) to determine the optimal size, hydrophobicity, and steric bulk required for this interaction. For instance, the synthesis of devalyl Propioxatin A (lacking the valine residue) resulted in a significantly higher Kᵢ value, demonstrating the importance of the valine residue for potent inhibition. nih.govresearchgate.net

The N-acyl hydroxamic acid is arguably the most critical pharmacophore of this compound, as the hydroxamic acid group is known to chelate the active site metal ion (typically zinc) in metallopeptidases. mdpi.com

N-Acyl Moiety Alterations: The length and branching of the alkyl group on the succinic acid (isobutyl in this compound) can be varied to probe the hydrophobic pocket adjacent to the catalytic site. Synthesizing analogues with different alkyl chains (e.g., propyl, as in Propioxatin A, or larger groups) helps to map the contours of this binding site and optimize van der Waals interactions.

Hydroxamic Acid Modifications: The hydroxamic acid functional group (-CONHOH) is a powerful zinc-binding group. Analogues can be synthesized where this group is replaced by other known zinc-binding motifs, such as carboxylates, thiols, or phosphinates, to assess the relative importance of bidentate chelation and the specific geometry of the interaction for inhibitory potency.

Solid-Phase and Solution-Phase Synthetic Methodologies

The synthesis of this compound and its analogues can be accomplished using either solution-phase or solid-phase peptide synthesis (SPPS) techniques, each with distinct advantages. beilstein-journals.orgresearchgate.net

Solution-Phase Synthesis: This classical approach involves carrying out all reactions with the reactants dissolved in an appropriate solvent. mdpi.comwikipedia.org Purification of intermediates after each step is typically performed by crystallization, extraction, or chromatography.

Advantages: Highly scalable for large-quantity production, and characterization of intermediates at each stage is straightforward.

Application to this compound: The reported total synthesis of Propioxatin A was conducted in solution. nih.gov This method is well-suited for producing the core molecule in significant amounts but can be time-consuming for creating a large library of analogues due to the need for repeated purifications. slideshare.net

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide is assembled sequentially while one end (typically the C-terminus) is anchored to an insoluble polymer resin. wikipedia.org Reagents and by-products are removed by simple filtration and washing of the resin, which greatly simplifies the purification process. beilstein-journals.orggoogle.com

Advantages: Rapid, amenable to automation, and ideal for the parallel synthesis of many different analogues (combinatorial libraries). beilstein-journals.orgresearchgate.net

Application to this compound: To create a library of this compound analogues, the L-valine residue would first be attached to a suitable resin. The L-proline residue would then be coupled, followed by the desired N-acyl succinic acid monohydroxamic acid derivative. Cleavage from the resin at the end of the synthesis yields the final product. Specialized resins, such as those designed for the synthesis of peptide hydroxamic acids, can be employed to facilitate the introduction of the hydroxamic acid moiety. researchgate.net

Comparison of Synthetic Methodologies:

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Primary Use | Large-scale synthesis of a single target compound. | Rapid synthesis of many analogues (libraries). |

| Purification | Crystallization, extraction, or chromatography at each step. | Simple filtration and washing of the resin. |

| Scalability | More easily scaled to industrial production. | Typically used for research-scale quantities. |

| Speed | Slower and more labor-intensive. | Faster and amenable to automation. |

Biosynthetic Pathways and Biotechnological Considerations

Proposed Biosynthetic Routes to Propioxatin B and Related Hydroxamates

This compound is a dipeptide derivative, specifically N-(α-isobutyl succinic acid β-hydroxamic acid)-L-Pro-L-Val. mdpi.com Its structure, featuring a peptide core and a distinctive N-acyl hydroxamate "warhead," strongly suggests a biosynthetic logic that combines elements of non-ribosomal peptide synthesis with specialized pathways for generating the hydroxamic acid moiety. The biosynthesis of structurally related compounds, such as actinonin (B1664364) and the matlystatins, provides a valuable model for deducing the formation of this compound. researchgate.net These related molecules also contain an N-acyl hydroxamate warhead attached to a peptide or pseudo-peptide backbone. researchgate.net The core structure of this compound consists of an α-isobutyl succinic acid β-hydroxamic acid N-acylated to a dipeptide made of L-Proline and L-Valine. mdpi.com

The assembly of the dipeptide core (L-Pro-L-Val) by a Non-Ribosomal Peptide Synthetase (NRPS).

The formation of the α-isobutyl succinic acid β-hydroxamic acid side chain, likely through a pathway analogous to that of other hydroxamate inhibitors. researchgate.net

These two components are then condensed to form the final this compound molecule.

The hydroxamic acid functional group (-CO-NHOH) is a key pharmacophore responsible for the biological activity of this compound, primarily through its ability to chelate metal ions in enzyme active sites. researchgate.netunl.pt Its enzymatic formation is a critical step in the biosynthesis. While the specific enzymes for this compound have not been fully characterized, research on analogous compounds provides significant insight.

The biosynthesis of the N-hydroxy-alkyl-succinamic acid warhead found in the related compounds, actinonin and matlystatins, is proposed to occur through a novel variation of the ethylmalonyl-CoA pathway. researchgate.net This suggests a multi-step enzymatic cascade. The formation of hydroxamates in other biological systems, such as siderophores, often involves N-oxygenation of an amine followed by acylation. unl.pt In desferrioxamine biosynthesis, for instance, an acyl-CoA:N-hydroxyamine N-acyltransferase (DesC) is responsible for acylating an N-hydroxy precursor. nih.gov It is plausible that a similar acyltransferase in K. setae catalyzes the final acylation step to form the hydroxamic acid of the α-isobutylsuccinyl moiety.

The key enzymatic steps likely include:

N-Oxygenation: An N-oxygenase enzyme would hydroxylate a primary amine precursor.

Acylation: An acyltransferase would then transfer the α-isobutylsuccinyl group to the N-hydroxylated intermediate. nih.gov

Biocatalytic approaches using amidases or lipases have also been shown to effectively synthesize hydroxamic acids, highlighting the diversity of enzymes capable of forming this functional group. mdpi.comresearchgate.net

To definitively map the biosynthetic pathway of this compound, precursor incorporation and isotope labeling studies are indispensable. This methodology has been successfully applied to elucidate the origins of the structurally similar matlystatins. researchgate.net In those studies, feeding the producing organism with isotope-labeled compounds, such as [1,2,3,4-¹³C₄]-octanoic acid, and analyzing the resulting products via mass spectrometry confirmed the biosynthetic precursors of the warhead. researchgate.net

A similar strategy could be employed for this compound. The proposed precursors for the different parts of the molecule would be fed to Kitasatosporia setae cultures.

| Component | Proposed Precursor | Rationale |

| α-isobutylsuccinyl group | Isovaleryl-CoA (derived from Valine) or isobutyryl-CoA | The isobutyl structure is commonly derived from the catabolism of branched-chain amino acids like valine or leucine (B10760876). |

| Succinyl backbone | Succinyl-CoA | A central metabolite from the TCA cycle. |

| L-Proline | L-Proline | Direct incorporation of the proteinogenic amino acid. |

| L-Valine | L-Valine | Direct incorporation of the proteinogenic amino acid. |

By using ¹³C or ¹⁵N labeled versions of these precursors and analyzing the mass shifts in the produced this compound, the specific building blocks can be unambiguously identified. This technique is a cornerstone for validating proposed biosynthetic pathways derived from genomic data. nih.govuea.ac.uk

Genomic and Transcriptomic Analysis of Biosynthetic Gene Clusters (BGCs)

The genetic instructions for producing secondary metabolites like this compound are typically located in a discrete region of the microbial chromosome known as a Biosynthetic Gene Cluster (BGC). nih.govjmicrobiol.or.kr Identifying and analyzing the this compound BGC is fundamental to understanding its biosynthesis and enabling genetic engineering. Tools like antiSMASH are used to mine bacterial genomes for such clusters, which often contain all the necessary genes for precursor supply, assembly, and tailoring of the final molecule. jmicrobiol.or.krresearchgate.net

The peptide nature of this compound points directly to the involvement of a Non-Ribosomal Peptide Synthetase (NRPS) system. wikipedia.org NRPSs are large, modular enzymes that act as assembly lines to create peptides, often incorporating non-proteinogenic amino acids. researchgate.netnih.gov Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. uzh.ch

The NRPS system for this compound would be predicted to have at least two modules, corresponding to the incorporation of L-Proline and L-Valine.

Table of Predicted NRPS Domains for this compound Biosynthesis

| Module | Domain | Function |

|---|---|---|

| Module 1 (Proline) | Adenylation (A) | Recognizes and activates L-Proline as an aminoacyl-adenylate. uzh.ch |

| Peptidyl Carrier Protein (PCP) | Covalently tethers the activated L-Proline via a phosphopantetheine arm. researchgate.net | |

| Condensation (C) | Catalyzes peptide bond formation with the next amino acid. | |

| Module 2 (Valine) | Adenylation (A) | Recognizes and activates L-Valine. |

| Peptidyl Carrier Protein (PCP) | Tethers the activated L-Valine. | |

| Condensation (C) | Catalyzes the final peptide bond formation. |

| Termination | Thioesterase (TE) | Releases the completed dipeptide from the NRPS enzyme, often through hydrolysis or cyclization. |

The identification of a BGC containing genes for a two-module NRPS, alongside genes for hydroxamate formation and branched-chain acid metabolism, would be strong evidence for the this compound pathway. researchgate.net

Comparative genomics is a powerful tool to assign function to genes within a newly identified BGC. nih.govnih.gov By comparing the putative this compound BGC from K. setae with the characterized BGCs for actinonin and matlystatins, one can identify orthologous genes. researchgate.net This comparison would likely reveal a conserved core of genes responsible for the shared structural features (NRPS machinery, hydroxamate formation), as well as unique genes that dictate the specific acyl side chain.

For instance, the enzymes responsible for generating the α-isobutyl side chain of this compound would be expected to differ from those that produce the α-propyl side chain of Propioxatin A or the pentyl side chain of actinonin. This comparative approach accelerates the functional annotation of the BGC and highlights key enzymes that could be targets for biosynthetic engineering. uea.ac.uk

Biosynthetic Engineering for Diversification and Yield Enhancement

A thorough understanding of the this compound biosynthetic pathway opens avenues for metabolic engineering to improve production titers and generate novel, potentially more potent, analogues. google.comgoogle.com

Yield Enhancement:

Precursor Supply: Overexpressing genes involved in the biosynthesis of limiting precursors, such as L-Proline, L-Valine, or the α-isobutylsuccinyl moiety, can increase the metabolic flux towards this compound. nih.gov

Regulatory Engineering: The expression of BGCs is often tightly controlled by specific regulatory genes within the cluster. Overexpressing positive regulators or deleting negative regulators can significantly boost production.

Host Engineering: Optimizing the primary metabolism of Kitasatosporia setae to better support secondary metabolite production can also lead to enhanced yields. google.com

Diversification:

Combinatorial Biosynthesis: The modular nature of NRPS enzymes is highly amenable to engineering. researchgate.net By swapping the A-domain of the second module with one that recognizes a different amino acid (e.g., Leucine instead of Valine), novel dipeptide cores could be created.

Acyltransferase Engineering: The enzyme that attaches the α-isobutylsuccinyl side chain could potentially accept other acyl-CoA substrates. Feeding the production strain with unnatural precursors (precursor-directed biosynthesis) or engineering the acyltransferase's substrate specificity could lead to a range of new Propioxatin analogues with modified "warheads." This approach has been successfully used to create non-natural matlystatin derivatives. researchgate.net

These genetic strategies, guided by genomic and biochemical data, provide a powerful toolkit to expand the chemical diversity of the propioxatin family and to develop high-titer production strains for further investigation.

Pathway Elucidation and Genetic Manipulation in Producer Organisms

The biosynthesis of this compound, a dipeptide derivative with an N-acyl side chain, is believed to follow a pathway involving non-ribosomal peptide synthetase (NRPS) logic, although the specific gene cluster has not been fully detailed in publicly available literature. This compound is structurally composed of an α-isobutyl succinic acid β-hydroxamic acid moiety attached to an L-prolyl-L-valine dipeptide. nih.gov The elucidation of its biosynthetic pathway would likely involve a combination of genomic analysis of the producing organisms, such as Kitasatosporia setae and Actinosynnema sp., and targeted genetic manipulation experiments.

A plausible biosynthetic route can be inferred from the structure of this compound and known biosynthetic pathways of similar natural products. The assembly is likely initiated by a specific acyltransferase that selects for isovaleryl-CoA, which is derived from the degradation of leucine or synthesized de novo. This starter unit would then be extended, likely via a process analogous to polyketide synthesis or fatty acid synthesis, to form the α-isobutyl succinic acid backbone.

The L-proline and L-valine amino acid residues are expected to be activated and incorporated by a di-modular NRPS. This enzyme complex would catalyze the formation of the peptide bond between proline and valine. The completed dipeptide would then be acylated with the α-isobutyl succinyl moiety. The final step in the pathway is predicted to be the formation of the hydroxamic acid group, a reaction likely catalyzed by a specific hydroxylase.

Genetic manipulation of the producer organisms is a key strategy for both elucidating the biosynthetic pathway and for potentially increasing the production of this compound. ontosight.airesearchgate.net Techniques commonly employed in related actinomycetes, such as Streptomyces, would be applicable here. These methods include:

Gene Knockout: To confirm the involvement of a putative gene or gene cluster in this compound biosynthesis, targeted gene inactivation can be performed. The disruption of a key biosynthetic gene should lead to the abolishment of this compound production.

Gene Overexpression: To potentially increase the yield of this compound, key biosynthetic genes or regulatory genes within the cluster can be overexpressed. This is often achieved by placing the gene under the control of a strong, constitutive promoter.

Comparative Genomics: By comparing the genomes of this compound-producing strains with those of non-producing but closely related species, it is possible to identify the unique biosynthetic gene cluster responsible for its formation. The gene cluster for propioxatin has been suggested to be similar to those of other known compounds, which can guide this comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Role in Biosynthesis |

| Isovaleryl-CoA | 6249-09-8 | C26H42N7O17P3S | Likely starter unit for the N-acyl chain |

| L-Proline | 147-85-3 | C5H9NO2 | Amino acid precursor |

| L-Valine | 72-18-4 | C5H11NO2 | Amino acid precursor |

| This compound | 102962-95-8 | C18H31N3O6 | Final biosynthetic product |

Heterologous Expression Systems for Biosynthesis

Heterologous expression, the process of introducing a gene or gene cluster from one organism into another, presents a powerful alternative for the production of this compound, especially if the native producers are difficult to cultivate or genetically manipulate. uni-bonn.de A well-characterized and genetically tractable host, such as certain strains of Streptomyces, is often chosen for this purpose. nih.gov

The successful heterologous expression of the this compound biosynthetic gene cluster would involve several key steps:

Identification and Isolation of the Gene Cluster: The entire biosynthetic gene cluster for this compound must first be identified from the genomic DNA of the producer organism. This is typically achieved through genome sequencing and bioinformatic analysis, looking for characteristic sequences of NRPSs, acyltransferases, and other necessary biosynthetic enzymes.

Cloning of the Gene Cluster: Due to the large size of many natural product biosynthetic gene clusters, specialized cloning techniques, such as Transformation-Associated Recombination (TAR) cloning or Gibson Assembly, may be required to clone the entire cluster into a suitable expression vector.

Choice of a Heterologous Host: The selection of an appropriate host is critical. The ideal host should have a high growth rate, be easy to genetically manipulate, and provide the necessary precursors for the biosynthesis of this compound (i.e., isovaleryl-CoA, L-proline, and L-valine). Engineered Streptomyces strains, with deletions of their own competing secondary metabolite pathways, are often used to improve the yield of the heterologously expressed product. medchemexpress.com

Expression and Product Detection: Once the gene cluster is successfully introduced into the heterologous host, the expression of the biosynthetic genes needs to be induced. The production of this compound can then be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The heterologous expression approach not only offers a potential solution for sustainable production but also provides a platform for pathway engineering. By manipulating the cloned gene cluster in the heterologous host, it may be possible to generate novel analogs of this compound with improved properties.

| Technique | Description | Relevance to this compound Biosynthesis |

| Transformation-Associated Recombination (TAR) Cloning | A yeast-based method for cloning large DNA fragments. | Useful for isolating the entire, large this compound biosynthetic gene cluster. |

| Gibson Assembly | An in vitro method for joining multiple DNA fragments in a single reaction. | Can be used to construct the expression vector containing the this compound gene cluster. |

| Host Strain Engineering | Modification of the heterologous host's genome to improve product yield. | Deleting competing pathways in a Streptomyces host could increase the availability of precursors for this compound synthesis. |

| Promoter Engineering | Replacing the native promoters in the gene cluster with strong, inducible promoters. | Allows for controlled and potentially enhanced expression of the this compound biosynthetic genes. |

Mechanistic Investigations of Biological Activity

Inhibition of Enkephalinase B (Dipeptidyl Aminopeptidase) by Propioxatin B

This compound, along with Propioxatin A, was discovered as a highly potent inhibitor of enkephalinase B from rat brain membranes. wikipedia.org Structurally, this compound is elucidated to be a dipeptide N-acyl-L-Pro-L-Val, where the N-acyl moiety is an α-isobutyl succinic acid β-hydroxamic acid. wikipedia.org Its potent inhibitory activity positions it among the strongest inhibitors of DPP III reported to date. wikipedia.orgnih.gov

Substrate Specificity and Kinetic Parameters of Inhibition

This compound exhibits pronounced inhibitory activity against enkephalinase B, demonstrating a high affinity for the enzyme. It inhibits the hydrolysis of enkephalin at the Gly-Gly bond. Kinetic studies have determined its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for enkephalinase B.

Table 1: Kinetic Parameters of this compound Inhibition against Enkephalinase B

| Parameter | Value | Enzyme Source | Reference |

| Ki | 5.6 nM | Rat brain DPP III | wikipedia.org |

| IC50 | 0.34 µM | Enkephalinase B | wikipedia.org |

Essentiality of the Hydroxamic Acid Group for Metal Ion Coordination in the Active Site

A critical structural feature contributing to this compound's inhibitory potency is its hydroxamic acid group. This moiety is primarily essential for coordinating with the metal ion present in the active site of enkephalinase B. Metallopeptidases, such as DPP III, typically utilize a zinc ion in their active site for catalysis. wikipedia.orgnih.gov Hydroxamic acids are well-known for their ability to form stable bidentate complexes with active-site metal ions, effectively chelating the metal and disrupting enzyme function. wikipedia.org

Contributions of P2' Proline and P3' Valine Residues to Inhibitory Potency and Specificity

The dipeptide N-acyl-L-Pro-L-Val core of this compound plays a significant role in its inhibitory potency and specificity. Specifically, the P2' proline residue, the P3' valine side chain, and its free carboxylic acid are crucial for the compound's potent and specific inhibitory effects on enkephalinase B. Structure-activity relationship (SAR) studies involving synthetic analogues of propioxatin have elucidated the importance of these residues:

P2' Proline: Substitution of the proline residue by alanine (B10760859) resulted in a substantial 1,000-fold decrease in inhibitory activity against enkephalinase B.

P3' Valine: Alterations to the P3' valine, such as amidation of its carboxylic acid group or replacement of its side chain, led to a significant reduction in inhibitory activity, ranging from a 2-fold to a 400-fold decrease for enkephalinase B.

These findings underscore the precise structural requirements within this compound for optimal interaction with the enzyme's active site.

Characterization of Enzyme-Inhibitor Complex Interactions

The active site of enkephalinase B (DPP III) is characterized by large and hydrophobic pockets at its S1', S2', and S3' subsites. The unique arrangement of these subsites is believed to contribute to the enzyme's specificity, explaining why it does not hydrolyze longer peptides. The formation of the enzyme-inhibitor complex between this compound and enkephalinase B is primarily driven by the coordination of the hydroxamic acid group to the active-site metal ion. This interaction, combined with specific contacts involving the P2' proline and P3' valine residues, stabilizes the complex. In general, enzyme-inhibitor complexes with metallopeptidases are stabilized by a network of intermolecular hydrogen bonds, electrostatic interactions, and hydrophobic interactions involving the amino acid residues within the enzyme's substrate binding subsites. These interactions collectively contribute to the tight binding and potent inhibition observed with this compound.

Assessment of Selectivity Against Other Peptidases

This compound demonstrates a high degree of selectivity for enkephalinase B. Its inhibitory activity was assessed against a panel of other peptidases to determine its specificity profile. wikipedia.orgwikipedia.org

Table 2: Selectivity Profile of this compound against Various Peptidases

| Peptidase | Inhibition by this compound | Reference |

| Enkephalinase B (DPP III) | Pronounced inhibition (IC50: 0.34 µM) | wikipedia.org |

| Leucyl-aminopeptidase | Slightly inhibited (Propioxatin A IC50: 2.6 µM) | wikipedia.org |

| Aminopeptidase M | Slightly inhibited (Propioxatin A IC50: 0.39 µM) | wikipedia.org |

| Enkephalinase A | Not significantly inhibited | wikipedia.org |

| Trypsin | Not inhibited | wikipedia.org |

| Chymotrypsin | Not inhibited | wikipedia.org |

| Thermolysin | Not inhibited | wikipedia.org |

| Papain | Not inhibited | wikipedia.org |

| Carboxypeptidase A | Not inhibited | wikipedia.org |

| Carboxypeptidase B | Not inhibited | wikipedia.org |

| Other proteases examined | Not inhibited | wikipedia.org |

Comparative Inhibition Studies with Enkephalinase A

Comparative studies specifically examined the inhibitory activity of this compound against enkephalinase A (an endopeptidase that cleaves the Gly3-Phe4 bond in enkephalins). wikipedia.org While this compound showed pronounced inhibition of enkephalinase B, it did not significantly inhibit enkephalinase A. wikipedia.org Furthermore, structural modifications to the P3' valine residue in Propioxatin A, a closely related analogue, were observed to induce inhibition of enkephalinase A, albeit with micromolar Ki values, further highlighting the inherent specificity of the native this compound structure for enkephalinase B.

Advanced Research Directions and Future Perspectives

Computational Drug Discovery and Rational Design of Propioxatin B Analogues

Computational methodologies are increasingly instrumental in accelerating drug discovery by enabling the rational design and optimization of therapeutic agents. targetmol.cn For this compound, these approaches offer significant avenues for developing novel analogues with enhanced potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structures of biological targets to design and optimize drug candidates. targetmol.cn This process typically involves identifying binding pockets on the target protein, predicting how potential drug candidates interact at the molecular level, and iteratively refining compounds to optimize their pharmacological profiles. targetmol.cn Given that this compound is a potent inhibitor of DPP III, and the crystal structure of human DPP III in complex with other inhibitors (e.g., tynorphin) is available, SBDD can be directly applied. By analyzing the binding modes and key interactions of this compound with DPP III, researchers can design analogues that form stronger or more specific interactions with the enzyme's active site. Molecular docking simulations, which predict the binding conformation and orientation of compounds within a binding site, would be a crucial tool in this process.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While this compound is known for its potent inhibition of DPP III and enkephalinase B, further exploration of undiscovered biological targets and mechanistic pathways is a critical research direction. DPP III itself has diverse roles beyond peptide catabolism, including involvement in the renin-angiotensin system and oxidative stress regulation, and its dysregulation has been observed in various cancers. nih.govnih.gov Investigating whether this compound modulates these broader physiological processes, possibly through direct or indirect interactions with other molecular components, could reveal novel therapeutic applications. Techniques such as target deconvolution studies, proteomics, and phenotypic screening can be employed to identify additional proteins or pathways influenced by this compound. Understanding the full spectrum of its biological interactions could uncover its potential in areas beyond its currently established peptidase inhibition.

Development of Chemical Probes and Activity-Based Profiling Tools for Peptidase Research

Chemical probes are small molecules designed to perturb or monitor the function of specific genes or proteins, offering valuable tools for understanding biological processes and disease mechanisms. Given this compound's high potency and specificity for DPP III, it serves as an excellent starting point for developing chemical probes. Modifying this compound to incorporate reporter tags (e.g., fluorescent labels, biotin (B1667282) tags) could enable its use in activity-based protein profiling (ABPP). ABPP allows for the selective labeling and enrichment of active enzymes within complex biological samples, providing insights into enzyme activity states and identifying novel peptidase targets. Such probes derived from this compound would be invaluable for studying DPP III's role in various cellular contexts, identifying its interactors, and elucidating its precise mechanistic contributions to health and disease.

Biosynthetic Pathway Optimization for Sustainable Production of this compound and Derivatives

This compound is a natural product produced by the actinomycete Kitasatosporia setae. chemicalbook.com Optimizing its biosynthetic pathway is crucial for achieving sustainable and economically viable production, particularly for potential therapeutic applications. Natural product biosynthesis is often governed by complex regulatory mechanisms, and engineering these pathways can significantly enhance yields. Strategies for biosynthetic pathway optimization include targeted genome-wide mutagenesis, pathway refactoring to decouple gene expression from native regulation, and the use of metabolite-responsive promoters or biosensors to control metabolic flux. By applying these synthetic biology and metabolic engineering approaches to Kitasatosporia setae or by heterologously expressing the this compound biosynthetic gene cluster in more amenable host organisms, it may be possible to increase the titer, production rate, and yield of this compound and its derivatives. This would ensure a more sustainable supply for research and potential development.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biological Effects

The integration of multi-omics data (e.g., genomics, transcriptomics, proteomics, metabolomics) provides a holistic view of complex biological systems and can unravel the intricate mechanisms underlying drug effects. For this compound, integrating multi-omics data would offer a comprehensive understanding of its biological impact. For instance, transcriptomic analysis could reveal changes in gene expression profiles in response to this compound treatment, indicating affected pathways. Proteomic studies could identify alterations in protein abundance or post-translational modifications, while metabolomic profiling could highlight shifts in cellular metabolic states. By combining these diverse datasets, researchers can identify the interplay of molecules across different regulatory layers, bridge the gap from genotype to phenotype, and gain deeper insights into how this compound exerts its biological effects and influences cellular functions. This integrated approach could also aid in identifying biomarkers for its activity or potential off-target effects.

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to formulate a research question on Propioxatin B’s mechanism of action in cancer cell lines?

- Methodological Answer : Use the PICOT components to structure the question:

- P (Population): Specific cancer cell lines (e.g., HeLa, MCF-7).

- I (Intervention): Exposure to this compound at varying concentrations.

- C (Comparison): Untreated controls or cells treated with a known apoptosis inducer.

- O (Outcome): Quantification of apoptosis markers (e.g., caspase-3 activation, Annexin V staining).

- T (Time): Duration of exposure (e.g., 24–72 hours).

Q. What are the best practices for conducting a systematic review of this compound’s biochemical properties and reported bioactivities?

- Methodological Answer : Follow PRISMA guidelines:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo models).

Use databases like PubMed, Scopus, and Web of Science with controlled keywords (e.g., “this compound AND biosynthesis,” “this compound AND cytotoxicity”).

Screen titles/abstracts for relevance, followed by full-text review.

Assess study quality using tools like ROBIS (Risk of Bias in Systematic Reviews).

Synthesize data thematically (e.g., structural analogs, mechanisms of action).

- Scoping studies (Arksey & O’Malley framework) can map gaps, such as understudied biological targets .

Q. How to design reproducible experiments for evaluating this compound’s in vitro antimicrobial activity?

- Methodological Answer :

- Standardization : Use CLSI or EUCAST guidelines for antimicrobial susceptibility testing.

- Controls : Include positive controls (e.g., known antibiotics) and vehicle controls (e.g., DMSO).

- Replicates : Perform triplicate experiments with independent biological replicates.

- Documentation : Report detailed protocols (e.g., incubation conditions, solvent concentrations) per NIH preclinical reporting standards .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different model systems be analyzed and resolved?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Exclude outliers or studies with high bias (e.g., small sample sizes).

- Mechanistic Validation : Use orthogonal assays (e.g., RNA-seq to confirm gene expression changes observed in conflicting studies).

- Contextual Factors : Consider differences in cell culture conditions, compound purity, or assay endpoints .

Q. What strategies optimize bioassay protocols for detecting this compound’s activity in low-abundance microbial communities?

- Methodological Answer :

- Enrichment Techniques : Pre-treat samples with immunocapture beads targeting this compound-binding proteins.

- Signal Amplification : Use fluorogenic substrates or luciferase reporter systems.

- High-Throughput Screening : Implement microfluidics or automated plate readers to increase throughput.

- Validation : Cross-validate hits with LC-MS/MS to confirm compound identity .

Q. How can multi-omics approaches be integrated to study this compound’s biosynthesis and regulatory pathways in microbial hosts?

- Methodological Answer :

Genomics : Annotate biosynthetic gene clusters (BGCs) using antiSMASH or PRISM.

Transcriptomics : Perform RNA-seq under varying growth conditions to identify pathway regulators.

Metabolomics : Use LC-HRMS to correlate BGC expression with this compound production.

Data Integration : Apply systems biology tools (e.g., Cytoscape, KEGG Mapper) to map gene-metabolite networks.

Methodological Considerations for Data Reporting

Q. What are the essential elements for reporting this compound’s structural characterization in a peer-reviewed study?

- Answer : Include:

- Spectral Data : NMR (1H, 13C, 2D), HRMS, and UV/IR spectra.

- Purity : HPLC chromatograms with retention times and purity percentages.

- Reference Standards : Compare data with published spectra of related compounds.

- Deposition : Submit raw spectral data to repositories (e.g., Zenodo, Figshare) .

Q. How to address ethical and practical challenges in sourcing novel microbial strains producing this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.